molecular formula C12H24BrNO2 B6184301 tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate CAS No. 2624109-32-4

tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate

Cat. No.: B6184301
CAS No.: 2624109-32-4
M. Wt: 294.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a brominated hexane chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the brominated hexane chain. This can be achieved by brominating 5-methylhexan-3-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

    Formation of Carbamate: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate (KMnO4) can introduce additional functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Products include carboxylic acids or ketones.

    Hydrolysis: Produces the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate is used as a building block for more complex molecules

Biology and Medicine

The compound is studied for its potential use in drug development. Its ability to undergo selective reactions makes it a candidate for modifying biologically active molecules, potentially leading to new therapeutic agents.

Industry

In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism by which tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond and releasing a bromide ion. The carbamate group can stabilize intermediates through resonance, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[(3S)-1-chloro-5-methylhexan-3-yl]carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl N-[(3S)-1-iodo-5-methylhexan-3-yl]carbamate: Contains an iodine atom, which can undergo different reactions due to its larger size and lower bond dissociation energy.

    tert-Butyl N-[(3S)-1-fluoro-5-methylhexan-3-yl]carbamate: Fluorine substitution leads to different reactivity patterns due to the strong C-F bond.

Uniqueness

The bromine atom in tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate provides a balance between reactivity and stability, making it a versatile intermediate. Bromine’s moderate electronegativity and size allow for selective reactions that are not as easily achieved with chlorine or iodine analogs.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2624109-32-4

Molecular Formula

C12H24BrNO2

Molecular Weight

294.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.